N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
Description
N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and an acetamide moiety attached to a benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-propan-2-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-8(2)17-11(20)7-19-10-6-4-3-5-9(10)18-12(19)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVJKCCOWRNIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the acetamide moiety: This step involves the reaction of the benzimidazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The benzimidazole ring can interact with various biological macromolecules, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propionamide
- N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzimidazole ring provides a versatile scaffold for interaction with biological targets.
Biological Activity
N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS: 672950-88-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H14F3N3O |
| Molar Mass | 285.27 g/mol |
| CAS Number | 672950-88-8 |
| Synonyms | N-(propan-2-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]acetamide |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The trifluoromethyl group enhances lipophilicity, potentially improving cellular membrane permeability and bioavailability. This compound has been noted for its activity against several cancer cell lines and its potential anti-inflammatory properties.
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The following table summarizes the IC50 values reported for this compound in different assays:
These results indicate that the compound exhibits significant cytotoxicity, which warrants further investigation into its mechanisms and potential as a therapeutic agent.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise in reducing inflammatory responses. Studies have indicated that it can inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in vitro, suggesting a mechanism that may involve modulation of signaling pathways associated with inflammation.
Case Studies
Case Study 1: Anticancer Efficacy in In Vivo Models
A recent study evaluated the efficacy of this compound in mouse models bearing xenografts of human breast cancer cells. The compound was administered at varying doses over a four-week period. Results showed a significant reduction in tumor volume compared to control groups, with histological analyses revealing increased apoptosis in tumor tissues.
Case Study 2: Mechanistic Insights into Anti-inflammatory Action
In a separate investigation, researchers explored the anti-inflammatory effects of the compound using LPS-stimulated macrophages. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. These findings suggest that the compound may exert its anti-inflammatory effects by inhibiting NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
